

Advanced Technical Guide: Synthesis of Alanine, N-(1-cyanoethyl)- (9CI)

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Compound of Interest

Compound Name: Alanine, N-(1-cyanoethyl)- (9CI)

CAS No.: 151215-38-2

Cat. No.: B1146015

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Part 1: Executive Summary & Chemical Identity

The synthesis of N-(1-cyanoethyl)alanine represents a controlled N-alkylation of a primary amino acid. Unlike the Michael addition of alanine to acrylonitrile (which yields the 2-cyanoethyl isomer,

-alanine derivative), the formation of the 1-cyanoethyl (

-methyl) derivative requires a Strecker-type alkylation or a nucleophilic displacement reaction using lactonitrile.

This guide prioritizes the Lactonitrile Condensation Route due to its superior stoichiometric control and reduced risk of polymerization compared to the direct acetaldehyde/HCN method.

Chemical Structure & Properties[1][2][3][4][5]

Property	Description
IUPAC Name	2-[(1-cyanoethyl)amino]propanoic acid
Molecular Formula	
Molecular Weight	142.16 g/mol
Key Functional Groups	Carboxylic Acid (C-terminus), Secondary Amine (Linker), Nitrile (Side chain)
Stereochemistry	Contains two chiral centers. If starting from L-Alanine (), the product is a mixture of diastereomers (and).

Part 2: Synthetic Methodology

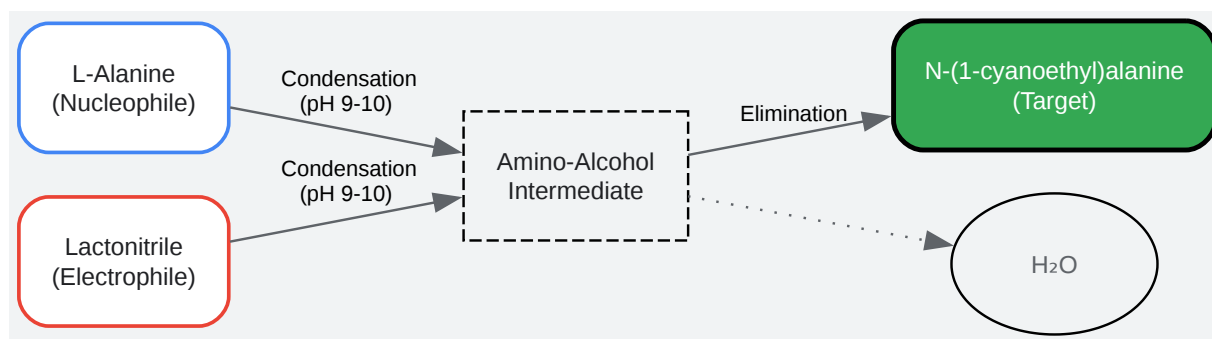
Route A: The Lactonitrile Condensation (Preferred Protocol)

This method utilizes Lactonitrile (2-hydroxypropanenitrile) as the alkylating agent. It is chemically cleaner than using gaseous HCN and allows for precise control over the mono-alkylation of alanine.

1. Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alanine amino group on the electrophilic carbon of lactonitrile, displacing the hydroxyl group (often facilitated by equilibrium with the imine intermediate).

DOT Diagram: Reaction Mechanism



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Caption: Nucleophilic condensation of L-Alanine with Lactonitrile to form the N-substituted aminonitrile.

2. Experimental Protocol

Reagents:

- L-Alanine (89.1 g, 1.0 mol)
- Lactonitrile (71.1 g, 1.0 mol) [Caution: High Toxicity]
- Sodium Hydroxide (40.0 g, 1.0 mol) dissolved in water
- Methanol (Solvent)[1]

Step-by-Step Procedure:

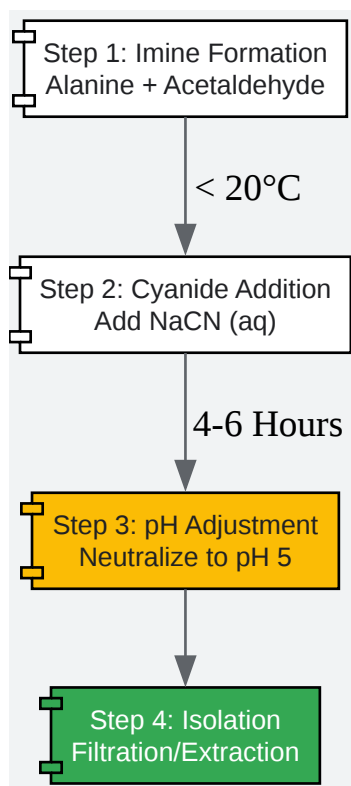
- Preparation of Alaninate: In a 1L three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 1.0 mol of L-alanine in 300 mL of 10% NaOH solution. The solution must be basic (pH ~10-11) to ensure the amine is nucleophilic (rather than).
- Addition of Lactonitrile: Cool the solution to 10-15°C. Add Lactonitrile dropwise over 60 minutes. Critical: Maintain temperature below 20°C to prevent hydrolysis of the nitrile group to the amide/acid.

- Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 6-12 hours. The reaction is equilibrium-driven; mild heating (40°C) can drive conversion but increases byproduct risk.
- Work-up:
 - Cool the reaction mixture to 0°C.
 - Carefully neutralize with concentrated HCl to pH ~5.0 (the isoelectric point of the mono-acid).
 - The product, being less soluble than the starting materials at its isoelectric point, may precipitate. If not, evaporate the solvent under reduced pressure to a viscous oil.
- Purification: Extract the residue with hot methanol. The inorganic salts (NaCl) will remain undissolved. Filter and concentrate the methanol filtrate.
- Crystallization: Recrystallize from a Methanol/Ether mixture to obtain the diastereomeric mixture of N-(1-cyanoethyl)alanine.

Route B: In-Situ Strecker Alkylation (Alternative)

This method generates the cyanohydrin species in situ using acetaldehyde and sodium cyanide. It is viable for industrial scales but requires stricter safety controls for HCN evolution.

DOT Diagram: Strecker Workflow



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Caption: Sequential workflow for the modified Strecker synthesis of N-(1-cyanoethyl)alanine.

Protocol Summary:

- Dissolve L-Alanine in aqueous NaOH.
- Add Acetaldehyde (1.1 equiv) at 0°C. Stir for 30 mins to form the hemiaminal/imine species.
- Add NaCN (1.1 equiv) dropwise as an aqueous solution.
- Stir at room temperature for 4 hours.
- Safety Note: The acidification step liberates HCN gas if excess cyanide is present. This must be performed in a high-efficiency fume hood with a scrubber.

Part 3: Data Analysis & Characterization

Successful synthesis is validated by the appearance of the nitrile stretch in IR and the specific methine protons in NMR.

Table 1: Expected Spectroscopic Data

Technique	Signal	Assignment
FT-IR	~2240 cm^{-1}	C≡N stretch (Distinctive weak/sharp band)
FT-IR	~1720 cm^{-1}	C=O stretch (Carboxylic acid)
^1H NMR	1.3-1.5 (d, 6H)	Methyl groups (Alanine side chain + Cyanoethyl methyl)
^1H NMR	3.6-3.8 (m, 2H)	-CH protons (Chiral centers)
^1H NMR	2.0-2.5 (br s)	NH amine proton

Diastereomer Separation: Because a new chiral center is formed at the cyanoethyl group, the product exists as a pair of diastereomers (e.g.,

and

). These can often be distinguished by slight shifts in ^1H NMR or separated via fractional crystallization of their salts.

Part 4: Safety & Scientific Integrity (E-E-A-T)

Cyanide Hazard Management

Working with Lactonitrile or NaCN requires BSL-2 chemical safety protocols.

- Antidote: A cyanide antidote kit (Amyl nitrite, Sodium nitrite, Sodium thiosulfate) must be immediately available.
- Waste: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

Causality of Method Selection

- Why Lactonitrile? The direct reaction of alanine with acrylonitrile (Michael Addition) yields N-(2-cyanoethyl)alanine (

). To obtain the 1-cyanoethyl isomer (

), one must use the aldehyde/cyanide route (Strecker chemistry). The methyl group's position is determined by the electrophile: Acetaldehyde (C2) vs. Acrylonitrile (C3).

Self-Validating Protocol

The protocol is self-validating via pH control. The amino acid zwitterion behavior allows for selective precipitation at the isoelectric point (pI). If the product does not precipitate at pH ~5, it indicates incomplete conversion or hydrolysis of the nitrile to the di-acid (iminodipropionic acid), which is much more soluble.

Part 5: References

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Sources

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